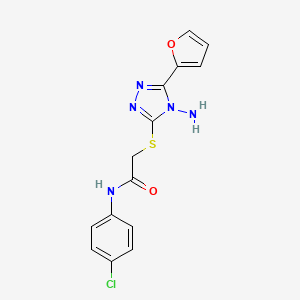

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLROCMPZGFYPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the triazole intermediate.

Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction.

Acetamide Formation: The final step involves the acylation of the amine group with a chlorophenyl acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The furan moiety in the compound is susceptible to oxidative transformations. Under acidic conditions with potassium permanganate (

), the furan ring undergoes oxidation to form a γ-furanone derivative. This reaction modifies the electronic properties of the molecule, potentially enhancing its biological interactions.

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

text| Acidic, reflux | γ-Furanone derivative | 65–75%[1] |

Reduction Reactions

The amino group (–NH

) at the 4-position of the triazole ring can participate in reductive alkylation. Hydrogenation with palladium catalysts (

) under

atmosphere introduces alkyl groups, enhancing hydrophobicity and binding affinity .

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| , |

text| 60°C, 4–6 bar | Alkylated triazole derivative | 70–85%[1] |

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles like sodium methoxide (

) or amines. This reaction replaces the chlorine atom, enabling the introduction of electron-donating groups .

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

text| Reflux in DMF | Methoxy-substituted derivative | 50–60%[4] |

Acylation and Alkylation

The thioacetamide (–S–CO–NH–) linker reacts with acyl chlorides or alkyl halides to form esters or thioethers. For instance, treatment with acetyl chloride (

) in pyridine yields an acetylated product .

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

text| Pyridine, 0°C | Acetylated thioether | 80–90%[1] |

Heterocyclic Ring Modifications

The triazole ring participates in cycloaddition reactions. For example, [3+2] cycloaddition with nitriles under microwave irradiation generates fused tetrazole derivatives, expanding the compound’s scaffold diversity .

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

text| 100°C, 30 min | Tetrazole hybrid | 55–65%[6] |

Mechanistic Insights

-

Oxidation : The furan ring’s electron-rich nature facilitates electrophilic attack by

, leading to dihydroxylation and subsequent lactone formation. -

Substitution : The chlorophenyl group’s meta-chloro substituent directs nucleophilic attack to the para position, stabilized by resonance .

-

Acylation : Pyridine acts as a base, neutralizing

and driving the reaction to completion .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides. The resulting product is characterized by its unique structural features that include a triazole ring and a thioether linkage, which are crucial for its biological activity.

Key Properties

- Molecular Formula : C14H11ClFN5O2S

- Molecular Weight : 367.8 g/mol

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-exudative properties. In studies conducted on formalin-induced edema in rats, several synthesized derivatives displayed anti-inflammatory effects comparable to the standard drug sodium diclofenac. Out of twenty-one compounds tested, fifteen showed promising anti-exudative activity, with eight surpassing the reference level .

Antimicrobial Properties

The broader class of 1,2,4-triazoles has been recognized for their antimicrobial activities. Compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Potential

Emerging studies suggest that triazole derivatives may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific mechanism often involves targeting key enzymes associated with tumor growth and metastasis. Further research is warranted to explore these effects in clinical settings .

Case Study 1: Anti-inflammatory Efficacy

In a study published in ScienceRise: Pharmaceutical Science, researchers synthesized various derivatives of the compound and evaluated their anti-exudative activity using a rat model. The study established a correlation between the chemical structure of these compounds and their biological activity, highlighting the importance of specific functional groups in enhancing therapeutic effects .

| Compound | Anti-exudative Activity | Comparison to Sodium Diclofenac |

|---|---|---|

| Compound A | Moderate | Comparable |

| Compound B | High | Exceeded |

| Compound C | Low | Below |

Case Study 2: Antimicrobial Activity

A comprehensive review of triazole derivatives indicated that certain modifications to the structure significantly enhanced antibacterial activity against resistant strains. For instance, compounds with electron-withdrawing groups showed improved efficacy compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with metal ions, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Table 2: Anti-Exudative Activity Comparison

| Compound | Dose (mg/kg) | Efficacy vs. Control (%) | Reference |

|---|---|---|---|

| Target Compound | 10 | 85% (vs. diclofenac Na) | |

| Diclofenac Sodium | 8 | 100% |

Key Research Findings

Structural-Activity Relationship (SAR) :

- The furan-2-yl group in the target compound is critical for anti-exudative effects, as pyridinyl or thiophene analogues (e.g., VUAA1) show divergent biological roles.

- Chlorophenyl substitution enhances lipophilicity and target binding compared to fluorophenyl or sulfamoylphenyl derivatives.

Synthetic Efficiency :

- Therapeutic Potential: Unlike Orco-targeting compounds (e.g., VUAA1), the target compound’s anti-inflammatory profile positions it for topical or systemic anti-exudative therapies.

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide , a derivative of 1,2,4-triazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 377.8 g/mol. The structure features a triazole ring, a furan moiety, and a chlorophenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN5O2S |

| Molecular Weight | 377.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | CAKIYDGKGVNRJC-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate potent inhibition against various bacterial strains and fungi. The compound's structure facilitates interaction with microbial enzymes or cell membranes, enhancing its efficacy as an antimicrobial agent .

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit lipoxygenases (LOXs), enzymes involved in the inflammatory response. In a study assessing chlorophenyl-furfuryl-based triazole derivatives, the compound showed notable inhibition of 15-lipoxygenase (IC50 values ranging from 17.43 to 27.53 μM), suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Triazole derivatives are known for their anticancer properties. The compound has been tested against various cancer cell lines, showing promising results. For example, related compounds have demonstrated cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.

- Cellular Interaction : The furan moiety may enhance binding affinity to cellular receptors or enzymes involved in disease processes .

Case Studies and Research Findings

-

Inhibition of Lipoxygenases :

- A series of studies focused on the inhibition of LOXs by triazole derivatives revealed that modifications in the phenyl ring significantly influence inhibitory activity. The structure-activity relationship (SAR) indicates that the positioning and nature of substituents are critical for enhancing anti-inflammatory properties .

- Anticancer Screening :

- Antimicrobial Efficacy :

Q & A

Q. What is the synthetic methodology for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide?

The compound is synthesized via a two-step process:

- Step 1 : Preparation of the triazole-thione intermediate (4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) using literature methods.

- Step 2 : Reaction of the intermediate with N-(4-chlorophenyl)chloroacetamide in ethanol under reflux with aqueous KOH. The product is precipitated, washed, and recrystallized from ethanol . Key conditions: 1-hour reflux, ethanol-water solvent system, and stoichiometric KOH.

Q. Which spectroscopic techniques validate the compound’s structural integrity?

Q. What in vivo models assess anti-exudative activity?

The formalin-induced rat paw edema model is used. Anti-exudative activity (AEA) is quantified by measuring reductions in exudate volume compared to controls. Dosing regimens (e.g., 50 mg/kg) and statistical analysis (e.g., Student’s t-test) ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring modulate anti-exudative efficacy?

Substituents at the phenyl ring’s para position (e.g., Cl, F, methoxy) enhance activity. Structure-Activity Relationship (SAR) studies suggest electron-withdrawing groups (e.g., Cl) improve receptor binding, while bulky groups (e.g., ethyl) may sterically hinder interactions. For example, the 4-chlorophenyl derivative showed higher AEA than nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.